Isodictamnine
Overview
Description
Isodictamnine is a phototoxic furoquinoline alkaloid found in the Rutaceae family, particularly in the plant Dictamnus dasycarpus . This compound exhibits phototoxic properties, meaning it becomes toxic when exposed to light, particularly long-wave ultraviolet light. It has been studied for its effects on certain bacteria and yeasts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isodictamnine can be synthesized through various chemical reactions involving furoquinoline precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the furoquinoline structure. The specific details of the synthetic route can vary, but typically involve steps such as formylation, dehydration, and cyclization .
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research rather than large-scale commercial use. extraction from natural sources like Dictamnus dasycarpus remains a viable method. The plant material is typically subjected to solvent extraction, followed by purification processes such as chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Isodictamnine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the furoquinoline structure, potentially forming new compounds with different properties.
Reduction: Reduction reactions can alter the functional groups attached to the furoquinoline ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new alkyl or aryl groups .
Scientific Research Applications
Isodictamnine has several scientific research applications, including:
Mechanism of Action
Isodictamnine exerts its effects primarily through its phototoxic properties. When exposed to long-wave ultraviolet light, it generates reactive oxygen species that can damage cellular components, including DNA, proteins, and lipids. This phototoxicity makes it effective against certain bacteria and yeasts . The molecular targets and pathways involved include the generation of reactive oxygen species and subsequent oxidative stress .
Comparison with Similar Compounds
Isodictamnine is part of a group of furoquinoline alkaloids, which include:
- Dictamnine
- Robustine
- Gamma-Fagarine
- Maculosidin
- Haplopine
- Skimmianin
- 7-Isopentenyloxy-Gamma-Fagarine
- Evodine
- Evoxine
- Isopteleine
- Isomaculosidine
Uniqueness: this compound’s uniqueness lies in its specific phototoxic properties and its ability to generate reactive oxygen species under ultraviolet light. This makes it particularly useful in studies related to phototoxicity and its effects on microorganisms .
Properties
IUPAC Name |
9-methylfuro[2,3-b]quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c1-13-10-5-3-2-4-8(10)11(14)9-6-7-15-12(9)13/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVCJKNEOUWLPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1OC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332003 | |
Record name | Isodictamnine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
484-74-2 | |
Record name | Isodictamnine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=484-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isodictamnine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of isodictamnine and how is it synthesized?
A1: this compound is a furoquinoline alkaloid, meaning it contains both a furan ring and a quinoline core in its structure. While the provided abstracts don't offer a structural diagram, [] describes its synthesis from 4-methoxy-3-(3-methylbut-2-enyl)-2-quinolones. This involves ozonolysis or reaction with osmium tetroxide-periodate, followed by cyclization with polyphosphoric acid. Interestingly, this method can also yield other furoquinoline alkaloids like dictamnine, γ-fagarine, and skimmianine, depending on the starting materials used [].
Q2: Does this compound exhibit any biological activity?
A2: Yes, this compound has demonstrated phototoxic activity against certain bacteria and yeasts when exposed to long-wave UV light []. This means it becomes toxic to these microorganisms in the presence of UV light. This phototoxic effect has also been observed with other furoquinolines, like dictamnine, 7-demethylskimmianine, maculosidine, and maculine [].
Q3: How does the phototoxic activity of this compound compare to other known phototoxic compounds?
A3: While the provided research doesn't delve into the mechanism of this compound's phototoxicity, it does compare its potency to 8-methoxypsoralen, another well-known phototoxic compound []. The research found that this compound requires higher concentrations than 8-methoxypsoralen to achieve a similar phototoxic effect on E. coli and Saccharomyces cerevisiae []. This suggests that while this compound displays phototoxicity, it may be less potent than 8-methoxypsoralen.
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